HUMAN DES(1-6)IGF-II
Description
Overview of Insulin-like Growth Factors (IGF-I and IGF-II) and their Physiological Significance
Insulin-like Growth Factor I (IGF-I), also known as somatomedin C, is a polypeptide hormone primarily produced by the liver in response to growth hormone (GH) stimulation. wikipedia.orgwikipedia.orgnih.govnih.gov It consists of a single chain of 70 amino acids with a molecular weight of 7,649 daltons and three intramolecular disulfide bridges. wikipedia.orgresearchgate.net IGF-I is a key mediator of postnatal growth and has widespread anabolic effects in adults, stimulating the growth of various cell types, including skeletal muscle, cartilage, bone, and nerve cells. wikipedia.orgnih.govwikipedia.orgphysio-pedia.com It promotes protein synthesis, inhibits apoptosis, and influences carbohydrate and fat metabolism. wikipedia.orgnih.gov
Insulin-like Growth Factor II (IGF-II) is another peptide hormone structurally related to insulin (B600854) and IGF-I. wikipedia.orgnih.govnih.gov The mature human IGF-II peptide consists of 67 amino acids with a molecular weight of approximately 7.5 kDa. nih.govnih.gov IGF-II is considered a major growth factor during fetal development, playing a key role in regulating fetoplacental development and tissue differentiation. wikipedia.orgnih.govuniprot.org In adults, IGF-II is abundant in serum, although its physiological role is less understood compared to IGF-I. nih.gov It is involved in glucose metabolism in various tissues and may influence body weight. wikipedia.orgnih.govuniprot.org Both IGF-I and IGF-II are produced in the liver and other tissues, acting through both endocrine and autocrine/paracrine mechanisms. nih.govnih.gov
Role of Insulin Receptor (IR) and Type 1 Insulin-like Growth Factor Receptor (IGF-1R) in Cellular Signaling
The biological effects of IGF-I and IGF-II are primarily mediated through their binding to receptor tyrosine kinases, notably the Type 1 Insulin-like Growth Factor Receptor (IGF-1R) and the Insulin Receptor (IR). wikipedia.orgwikipedia.orgnih.govmdpi.comnih.gov Both IGF-1R and IR are transmembrane receptors that exist as covalent dimers composed of two extracellular alpha subunits and two transmembrane beta subunits containing tyrosine kinase domains. wikipedia.orgnih.govnih.gov The alpha subunits are responsible for ligand binding, while the beta subunits contain the intracellular kinase domain that initiates signal transduction upon ligand binding. wikipedia.orgnih.govnih.gov
Ligand binding to IGF-1R or IR induces conformational changes, leading to autophosphorylation of tyrosine residues in the intracellular kinase domain and subsequent recruitment and phosphorylation of adapter proteins like Insulin Receptor Substrates (IRS1/2) and Shc. nih.govuniprot.orgmdpi.comfrontiersin.orgfrontiersin.org This activates major downstream signaling pathways, including the PI3K-AKT/PKB pathway and the Ras-MAPK pathway. uniprot.orgmdpi.comreactome.org The PI3K-AKT pathway is primarily associated with metabolic responses and cell survival, while the Ras-MAPK pathway is involved in mitogenesis, cell growth, and proliferation. uniprot.orgreactome.org
The binding affinities of IGF-I, IGF-II, and insulin for these receptors differ. IGF-I binds to IGF-1R with high affinity and to IR with lower affinity. wikipedia.orgmdpi.comuniprot.org IGF-II binds to IGF-1R with high affinity and also binds to the IR-A isoform (lacking exon 11) with high affinity, while having lower affinity for the IR-B isoform. wikipedia.orgmdpi.commdpi.com Insulin binds with highest affinity to IR-A and IR-B homodimers and with lower affinity to IGF-1R. mdpi.com Hybrid receptors, formed by heterodimerization of IGF-1R and IR subunits, also exist and contribute to the complexity of signaling. mdpi.com
Modulation of IGF Bioavailability by Insulin-like Growth Factor Binding Proteins (IGFBPs)
The bioavailability and biological actions of IGF-I and IGF-II are significantly modulated by a family of high-affinity Insulin-like Growth Factor Binding Proteins (IGFBPs), designated IGFBP-1 to IGFBP-6. wikipedia.orgmdpi.commdpi.comoup.comwikipedia.orgnih.govnih.govfrontiersin.orgbioscientifica.com These proteins bind IGFs in the circulation and extracellular fluids with affinities equal to or greater than the IGF-1R, thereby regulating their access to receptors. mdpi.comwikipedia.orgnih.gov
IGFBPs serve several functions, including increasing the half-life of circulating IGFs, acting as transport proteins, and localizing IGFs to specific tissues or cellular compartments. mdpi.comwikipedia.orgnih.govnih.gov Approximately 98% of circulating IGF-I is bound to IGFBPs, with IGFBP-3 being the most abundant, accounting for about 80% of total IGF binding. wikipedia.orgibl-america.com IGFBP-3 often forms a ternary complex with IGF-I or IGF-II and an acid-labile subunit (ALS), which further extends the half-life of the IGFs in circulation. mdpi.commdpi.comibl-america.com
IGFBPs can either inhibit or enhance IGF action. By binding to IGFs, they can sequester the ligands and prevent them from binding to the IGF-1R, thus inhibiting signaling. oup.comnih.govnih.gov However, under certain conditions, IGFBPs can also potentiate IGF action, for example, by facilitating the slow release of IGFs in the pericellular space or through IGF-independent mechanisms. oup.comnih.govnih.gov The regulatory effects of IGFBPs are influenced by factors such as proteolysis by specific enzymes, phosphorylation status, and interactions with the extracellular matrix or cell surface proteins. oup.comnih.govbioscientifica.comnih.gov Each IGFBP has unique structural features, regulation, and expression patterns, contributing to the fine-tuning of IGF signaling. nih.govbioscientifica.com
Rationale for Studying Analogue Forms of IGF-II: Enhanced Potency and Modulated IGFBP Interactions
The study of structural analogues of IGF-II, such as HUMAN DES(1-6)IGF-II, is driven by the desire to understand the specific roles of different regions of the IGF-II molecule in receptor binding, IGFBP interactions, and biological activity. Native human IGF-II is a 67-amino acid peptide. nih.govnih.gov this compound is an analogue of human IGF-II that lacks the first six amino acids from the N-terminus (Ala-Tyr-Arg-Pro-Ser-Glu), resulting in a 61-amino acid peptide with a molecular weight of 6,765 daltons. gropep.comsigmaaldrich.comeaglebio.com
The rationale for creating and studying this specific analogue stems from research indicating that the N-terminal region of IGF-II is involved in binding to IGFBPs. nih.gov By deleting this hexapeptide, researchers aimed to create an IGF-II analogue with reduced affinity for IGFBPs. Reduced binding to IGFBPs would theoretically lead to increased levels of "free" IGF-II analogue, which is more readily available to bind and activate its receptors (IGF-1R and IR-A). gropep.comeaglebio.comsigmaaldrich.com This modulated interaction with IGFBPs is expected to result in enhanced biological potency compared to native IGF-II, particularly in environments where IGFBPs are present. gropep.comeaglebio.comnih.govsigmaaldrich.com
Research findings support this rationale. Studies have shown that this compound exhibits significantly reduced binding affinity to most IGFBPs compared to wild-type IGF-II. gropep.comeaglebio.comnih.govsigmaaldrich.com For example, its binding affinity to IGFBPs secreted by rat L6 myoblasts and H35B hepatoma cells is greatly decreased compared to the parent IGF-II. nih.gov Similarly, it shows reduced binding to human IGFBP-3. gropep.com This reduced IGFBP binding is a key factor contributing to its increased potency observed in various in vitro and in vivo biological assays. gropep.comeaglebio.comnih.govsigmaaldrich.com
Regarding receptor binding, this compound has been reported to bind to both the IGF-1R and the Type 2 IGF receptor (IGF-2R) with similar affinity to wild-type IGF-II. gropep.comeaglebio.com However, some studies suggest its affinity for IGF-1R is equivalent to or slightly greater than IGF-II, while its affinity for IR may remain at ≥50% of that of IGF-II. researchgate.net There are also conflicting reports on its affinity for the IGF-2R, with some indicating a significantly greater affinity than IGF-II and others reporting a reduced affinity. gropep.comresearchgate.net Despite these variations in reported receptor affinities, the primary mechanism proposed for the enhanced potency of DES(1-6)IGF-II is its reduced interaction with inhibitory IGFBPs, which increases the fraction of the analogue available to bind and activate its receptors. gropep.comeaglebio.comsigmaaldrich.comfrontiersin.org
Detailed research findings illustrate the functional consequences of these altered binding properties. In assays measuring protein synthesis in rat L6 myoblasts, DES(1-6)IGF-II was found to be slightly more potent than IGF-II. nih.gov In studies assessing the inhibition of protein breakdown in H35 hepatoma cells, DES(1-6)IGF-II showed higher potency than both IGF-I and IGF-II. nih.gov More recent studies have shown that DES(1-6)IGF-II, like native IGF-II, significantly promotes endothelial cell migration and tube formation in vitro and increases blood vessel formation in ovo. researchgate.netfrontiersin.org Crucially, the effects of DES(1-6)IGF-II in these angiogenesis assays were not inhibited by IGFBP-6, unlike those of wild-type IGF-II, further highlighting its ability to evade IGFBP-mediated inhibition due to its structural modification. researchgate.netfrontiersin.org
The study of DES(1-6)IGF-II provides valuable data on how modifications in the N-terminal region of IGF-II impact its interactions within the complex IGF system, offering insights into the design of analogues with potentially altered pharmacokinetic and pharmacodynamic properties for research purposes.
Summary of Binding and Potency Data for DES(1-6)IGF-II relative to IGF-II
| Property | Relative to Wild-Type IGF-II | Notes | Source(s) |
| Binding to most IGFBPs | Reduced affinity | Especially significant reduction observed. | gropep.comeaglebio.comnih.govsigmaaldrich.com |
| Binding to IGFBP-3 | Reduced affinity | Specific example of reduced IGFBP binding. | gropep.com |
| Binding to IGF-1R | Similar affinity | Some reports suggest slightly greater or equivalent affinity. | gropep.comeaglebio.comresearchgate.net |
| Binding to IR-A | High affinity | May be ≥50% of IGF-II affinity. | researchgate.net |
| Binding to IGF-2R | Similar affinity | Conflicting reports exist, some suggest greater or reduced affinity. | gropep.comeaglebio.comgropep.comresearchgate.net |
| Potency (Protein Synthesis) | Slightly more potent | Observed in rat L6 myoblasts. | nih.gov |
| Potency (Protein Breakdown) | More potent | Observed in H35 hepatoma cells. | nih.gov |
| Potency (Angiogenesis) | Similar to potent as IGF-II | Promotes endothelial cell migration and tube formation; not inhibited by IGFBP-6. | researchgate.netfrontiersin.org |
Properties
CAS No. |
141909-47-9 |
|---|---|
Molecular Formula |
C10H9NO4 |
Origin of Product |
United States |
Structural and Molecular Characterization of Human Des 1 6 Igf Ii
Primary Structure and Design Principles
Wild-type human IGF-II is a 67-amino acid single-chain polypeptide. nih.govslu.se It is processed from a larger precursor protein. slu.se The mature IGF-II consists of four domains: B, C, A, and D. nih.gov HUMAN DES(1-6)IGF-II is designed to lack the initial six amino acids of the B domain. gropep.comeaglebio.comgropep.comsigmaaldrich.comsigmaaldrich.com
Amino Acid Sequence Comparison with Wild-Type Human IGF-II
Wild-type human IGF-II has the following amino acid sequence: AYRPSE T G K E A P A K S E D V L S T G A S L L F P R P A S R V S S S P V L A L L E T Y C A T P A K S E G R V K H L K N T S K E S L E A K R H R A Y T L I L S K L E P A acs.org
This compound lacks the N-terminal hexapeptide Ala-Tyr-Arg-Pro-Ser-Glu (AYRPSE). gropep.comeaglebio.comgropep.com Therefore, its sequence begins from the seventh amino acid of wild-type IGF-II.
Table 1: Amino Acid Sequence Comparison
| Feature | Wild-Type Human IGF-II | This compound |
| Total Amino Acids | 67 | 61 |
| N-terminal Sequence | AYRPSE... | T G K E A P... |
| Deleted Sequence | N/A | Ala-Tyr-Arg-Pro-Ser-Glu (AYRPSE) |
| Full Sequence | AYRPSE T G K E A P A K S E D V L S T G A S L L F P R P A S R V S S S P V L A L L E T Y C A T P A K S E G R V K H L K N T S K E S L E A K R H R A Y T L I L S K L E P A | T G K E A P A K S E D V L S T G A S L L F P R P A S R V S S S P V L A L L E T Y C A T P A K S E G R V K H L K N T S K E S L E A K R H R A Y T L I L S K L E P A |
Significance of the N-Terminal Hexapeptide Deletion (Ala-Tyr-Arg-Pro-Ser-Glu) in this compound
The deletion of the N-terminal hexapeptide in this compound is a deliberate modification designed to alter its biological activity, primarily by reducing its affinity for most IGFBPs. gropep.comeaglebio.comgropep.comsigmaaldrich.comsigmaaldrich.com This reduced binding to IGFBPs leads to increased bioavailability and signaling potency compared to wild-type IGF-II, as the analog is less sequestered by these binding proteins. frontiersin.org Research indicates that while slight modifications to the N-terminus of IGF-II may have minor effects on binding to IGFBPs and receptors, the deletion of the first six amino acids significantly impacts IGFBP interaction. portlandpress.com Studies have shown that this deletion allows DES(1-6)IGF-II to evade the inhibitory effects of IGFBPs, such as IGFBP-6, which effectively inhibits wild-type IGF-II activity. frontiersin.orgnih.govresearchgate.net The amino-terminal hexapeptide of IGF-II is particularly important for interaction with the carboxy-terminal domain of IGFBP-2. oup.comphysiology.org
Conformational Aspects and Receptor Binding Domains
IGF-II, like insulin (B600854) and IGF-I, adopts an insulin-like conformation consisting of alpha-helices. nih.gov The three-dimensional structure of IGF-II has been determined by NMR. nih.gov IGF-II interacts with receptors through specific binding surfaces, traditionally defined as site 1 and site 2. nih.gov
This compound retains the capacity to bind to the IGF type 1 receptor (IGF-1R) and the IGF type 2 receptor (IGF-2R, also known as the cation-independent mannose-6-phosphate (B13060355) receptor) with similar affinity to wild-type IGF-II. gropep.comeaglebio.comgropep.com IGF-II binds with high affinity to both IGF-1R and the insulin receptor isoform A (IR-A), and with lower affinity to the insulin receptor isoform B (IR-B). nih.gov The IGF-1R and IR-A are primarily responsible for mediating the mitogenic effects of IGF-II. nih.gov
The interaction between IGF-II and IGF-1R involves contacts between the IGF-II molecule and domains within the receptor's head region, including the L1, L2, αCT', and FnIII-1' domains. nih.gov While the site 1 contacts of IGF-II with the receptor are consistent with mutagenesis data, the involvement of site 2 residues may involve transient interactions. nih.gov
The IGF-2R binds IGF-II with high affinity, approximately 1000-fold greater than IGF-I. oup.com The core IGF-II binding site on the IGF-2R is located within repeat 11 of its extracellular domain, with repeat 13 also modulating binding site flexibility. oup.comgoogle.comnih.govoup.comresearchgate.netresearchgate.net Specific residues in IGF-II, such as Phe19 and Leu53, are critical for high-affinity binding to a hydrophobic pocket in domain 11 of mammalian IGF-2Rs. nih.govresearchgate.net
Structural Basis for Differential IGFBP Binding Affinity of this compound
The significantly reduced binding affinity of this compound for most IGFBPs compared to wild-type IGF-II is primarily attributed to the removal of the N-terminal hexapeptide. gropep.comeaglebio.comgropep.comsigmaaldrich.comsigmaaldrich.com The N-terminal domains of IGFBPs contain a conserved high-affinity IGF binding subdomain. nih.gov Mutagenesis studies have highlighted the importance of residues within the N-terminal domain of IGFBPs for high-affinity IGF binding, suggesting the presence of a hydrophobic pocket involved in this interaction. nih.govoup.com
Research indicates that the amino terminus of IGF-II is required for interaction with the carboxy-terminal domain of IGFBP-2. oup.comphysiology.org While wild-type IGF-II displaces tracer from a carboxy-terminal fragment of IGFBP-2, DES(1-6)IGF-II is totally inactive in this regard, demonstrating the critical role of the deleted hexapeptide in this specific interaction. oup.com The N-terminal deletion in DES(1-6)IGF-II disrupts key interactions necessary for high-affinity binding to many IGFBPs, thereby increasing the fraction of free, biologically active IGF-II analog. frontiersin.orgnih.govresearchgate.net This structural modification provides a mechanism by which DES(1-6)IGF-II can circumvent the inhibitory effects of IGFBPs. frontiersin.orgnih.govresearchgate.net
Receptor Interactions and Binding Kinetics of Human Des 1 6 Igf Ii
Binding to Type 1 Insulin-like Growth Factor Receptor (IGF-1R)
The Type 1 Insulin-like Growth Factor Receptor (IGF-1R) is a primary mediator of the mitogenic and metabolic actions of the IGFs. The interaction of HUMAN DES(1-6)IGF-II with this receptor is a critical determinant of its cellular activity.
Affinity and Specificity of this compound for IGF-1R
This compound, a variant of IGF-II lacking the N-terminal hexapeptide Ala-Tyr-Arg-Pro-Ser-Glu, demonstrates a binding affinity for the IGF-1R that is comparable to that of wild-type IGF-II. oup.com This preserved affinity is significant because the N-terminal truncation is primarily responsible for the reduced binding of DES(1-6)IGF-II to most IGF binding proteins (IGFBPs), which in turn enhances its bioavailability and in vivo and in vitro potency. oup.com The ability of DES(1-6)IGF-II to bind to the IGF-1R with an affinity similar to the native IGF-II molecule indicates that the first six amino acids of IGF-II are not critical for its interaction with this specific receptor.
Comparative Binding Studies with Wild-Type IGF-II and IGF-I
When compared to other ligands of the IGF system, the binding affinity of this compound to the IGF-1R is similar to wild-type IGF-II, but generally lower than that of IGF-I. gropep.com IGF-I is typically considered the ligand with the highest affinity for the IGF-1R. gropep.com Studies have reported the dissociation constant (Kd) for the interaction between IGF-II and IGF-1R to be in the nanomolar range. While specific quantitative data for DES(1-6)IGF-II is limited, the qualitative assessment suggests its Kd value for IGF-1R would be in a similar range to that of wild-type IGF-II.
Comparative Binding Affinities for IGF-1R
| Ligand | Relative Binding Affinity to IGF-1R | Dissociation Constant (Kd) |
|---|---|---|
| IGF-I | High | ~0.25 nM |
| Wild-Type IGF-II | Moderate | ~3 nM |
| This compound | Moderate (similar to Wild-Type IGF-II) | Not specifically reported, but expected to be similar to Wild-Type IGF-II |
Binding to Insulin (B600854) Receptor Isoform A (IR-A)
The Insulin Receptor exists in two isoforms, IR-A and IR-B. The IR-A isoform is of particular interest as it binds not only insulin but also IGF-II with high affinity, mediating mitogenic signals.
Affinity and Specificity of this compound for IR-A
While direct binding studies of this compound to the IR-A are not extensively reported, inferences can be drawn from the behavior of wild-type IGF-II. IGF-II binds to the IR-A with a high affinity, approaching that of insulin. frontiersin.orgpnas.org Given that the N-terminal modification of DES(1-6)IGF-II does not significantly alter its binding to the structurally related IGF-1R, it is plausible that its affinity for IR-A is also comparable to that of wild-type IGF-II. The specificity of this interaction is highlighted by the fact that IGF-I binds to IR-A with a significantly lower affinity. frontiersin.org
Functional Implications of IR-A Binding in Relation to Mitogenic Signaling
The binding of IGF-II to the IR-A is a well-established pathway for stimulating cell proliferation and survival, particularly in fetal development and in various cancers. mdpi.complos.org Activation of IR-A by IGF-II triggers downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways, which are central to mitogenic responses. mdpi.com Although specific studies on the signaling outcomes of DES(1-6)IGF-II binding to IR-A are scarce, its enhanced potency in biological assays is likely a combined effect of increased bioavailability (due to reduced IGFBP binding) and its ability to effectively activate the mitogenic signaling pathways through both IGF-1R and IR-A, similar to wild-type IGF-II. The increased local concentration of "free" DES(1-6)IGF-II would lead to a more robust activation of these pro-growth signals.
Binding to Type 2 Insulin-like Growth Factor Receptor (IGF-2R)/Cation-Independent Mannose 6-Phosphate Receptor (CI-M6PR)
The IGF-2R, also known as the CI-M6PR, is a clearance receptor for IGF-II, playing a crucial role in regulating its bioavailability. nih.gov Unlike the IGF-1R and IR-A, the IGF-2R does not possess intrinsic tyrosine kinase activity and is not considered a signaling receptor in the classical sense for mitogenesis.
Research indicates that this compound binds to the IGF-2R with an affinity similar to that of wild-type IGF-II. oup.com This suggests that the N-terminal region of IGF-II is also not a primary determinant for its interaction with the IGF-2R. The binding of IGF-II to this receptor leads to its internalization and subsequent lysosomal degradation, thereby reducing the circulating levels of the growth factor. nih.gov Therefore, despite its enhanced potency due to reduced IGFBP binding, DES(1-6)IGF-II is still subject to this clearance mechanism mediated by the IGF-2R, similar to its wild-type counterpart.
Summary of Receptor Binding Characteristics of this compound
| Receptor | Binding Affinity of DES(1-6)IGF-II (relative to Wild-Type IGF-II) | Primary Functional Consequence |
|---|---|---|
| IGF-1R | Similar | Mitogenic and metabolic signaling |
| IR-A | Presumably similar | Mitogenic signaling |
| IGF-2R/CI-M6PR | Similar | Clearance and degradation |
Affinity of this compound for IGF-2R
Research indicates that this compound binds to the type 2 IGF receptor (IGF-2R) with an affinity that is comparable to that of the full-length, wild-type IGF-II molecule gropep.comgropep.com. The IGF-2R, also known as the cation-independent mannose-6-phosphate (B13060355) receptor (CI-MPR), is a large transmembrane glycoprotein that plays a crucial role in regulating the extracellular concentration of IGF-II nih.govnih.govmdpi.com. The binding of IGF-II to IGF-2R is a high-affinity interaction, and the removal of the N-terminal hexapeptide in DES(1-6)IGF-II does not significantly compromise this binding gropep.comgropep.com. Another IGF-II analogue, [Arg6]IGF-II, has been reported to have a slightly greater affinity for the IGF-2R than DES(1-6)IGF-II gropep.com.
Role of IGF-2R in Modulating this compound Bioactivity and Clearance
The primary and most well-established function of the IGF-2R is to act as a "clearance" or "scavenger" receptor for IGF-II nih.govmdpi.comoup.com. Upon binding, the IGF-II/IGF-2R complex is internalized, and the IGF-II is targeted for lysosomal degradation nih.govnih.govnih.gov. This process serves as a key mechanism for regulating the bioavailability of IGF-II, thereby modulating its growth-promoting effects which are primarily mediated through the IGF-1 receptor (IGF-1R) and the insulin receptor isoform A (IR-A) nih.govnih.gov.
Given its similar binding affinity, this compound is also subject to this IGF-2R-mediated clearance. The receptor internalizes and degrades the analog, effectively removing it from the circulation and extracellular environment mdpi.com. Consequently, the expression level of IGF-2R in a given tissue can significantly influence the local bioactivity of DES(1-6)IGF-II. Reduced IGF-2R expression can lead to higher local concentrations of the analog, potentially enhancing its signaling through other receptors like the IGF-1R nih.gov. While predominantly known for its clearance function, some evidence suggests that IGF-2R may also possess signaling capabilities, with studies pointing to a potential role in inducing cardiomyocyte hypertrophy mdpi.comoup.com.
Interactions with Insulin-like Growth Factor Binding Proteins (IGFBPs)
A defining characteristic of this compound is its substantially altered interaction with the family of six high-affinity Insulin-like Growth Factor Binding Proteins (IGFBPs). These proteins are critical modulators of IGF activity in biological fluids and tissues.
Reduced Affinity of this compound for Key IGFBPs (e.g., IGFBP-1, -3, -4, -5, -6)
This compound is an analog of human IGF-II that lacks the N-terminal six amino acids (Ala-Tyr-Arg-Pro-Ser-Glu) gropep.comgropep.com. This structural modification results in a significantly reduced affinity for most of the IGFBPs, including IGFBP-1 through IGFBP-6 gropep.comgropep.comoup.comnih.gov. The N-terminal region of IGF-II is a critical determinant for high-affinity binding to many of these proteins. For instance, research has shown that the amino terminus of IGF-II is required for interaction with the carboxy-terminal domain of IGFBP-2; consequently, DES(1-6)IGF-II demonstrates greatly decreased binding to IGFBP-2 physiology.orgoup.compaulogentil.com. Similarly, studies using IGFBP-6 have shown that it can effectively inhibit the actions of wild-type IGF-2, but it has no significant impact on the activity of DES(1-6)IGF-2, highlighting the analog's ability to evade IGFBP-mediated inhibition nih.gov. This property is a primary reason for the increased potency of this analog compared to native IGF-II gropep.comgropep.com.
| Compound | Binding Target | Relative Binding Affinity | Reference |
|---|---|---|---|
| This compound | IGF-2R | Similar to wild-type IGF-II | gropep.comgropep.com |
| This compound | Most IGFBPs (e.g., -1, -2, -3, -4, -5, -6) | Greatly Reduced | gropep.comgropep.comoup.comnih.govoup.com |
| Wild-Type IGF-II | IGF-2R | High | nih.govmdpi.com |
| Wild-Type IGF-II | IGFBPs | High | nih.govphysiology.org |
Impact of Altered IGFBP Binding on Bioavailability and Half-Life of this compound
The reduced affinity of this compound for IGFBPs has a profound impact on its biological activity. In circulation and tissues, the majority of IGF-II is sequestered in high-affinity complexes with IGFBPs nih.gov. This sequestration limits the amount of free IGF-II available to bind to signaling receptors nih.gov. By largely evading this binding, this compound has significantly higher bioavailability to interact with the IGF-1R and IR-A, which explains its enhanced potency in vitro and in vivo gropep.comgropep.comnih.gov.
The interaction with IGFBPs also dramatically extends the circulating half-life of IGFs. Unbound IGFs are cleared rapidly, with a half-life of approximately 10 minutes nih.gov. When bound in a binary complex with an IGFBP, the half-life extends to 30-90 minutes, and in a larger ternary complex with IGFBP-3 or IGFBP-5 and the acid-labile subunit (ALS), the half-life can be as long as 12-20 hours nih.govmdpi.com. Because DES(1-6)IGF-II does not effectively form these complexes, its circulating half-life is expected to be considerably shorter than that of native IGF-II. However, its increased immediate availability to target tissues often results in a more potent acute biological response.
Mechanisms by which IGFBPs Modulate or Enhance IGF-II/HUMAN DES(1-6)IGF-II Actions
IGFBPs employ several mechanisms to modulate the actions of IGF-II. The primary mechanism is inhibitory, whereby IGFBPs bind IGF-II with high affinity, preventing its interaction with cell surface receptors nih.govphysiology.orgpaulogentil.com.
However, under certain conditions, some IGFBPs (notably IGFBP-1, -3, and -5) can potentiate IGF actions physiology.orgpaulogentil.com. This enhancement can occur through several proposed mechanisms:
"Cell-Surface Presentation": Some IGFBPs can associate with the cell surface or extracellular matrix. This localization may concentrate IGF-II near its receptors, facilitating receptor binding, particularly if the IGFBP's affinity for IGF-II is reduced by post-translational modifications like limited proteolysis physiology.orgpaulogentil.commdpi.com.
Stabilization and Transport: IGFBPs act as carriers in the circulation, protecting IGFs from degradation and transporting them to target tissues nih.gov.
This compound, due to its inability to bind effectively to IGFBPs, essentially bypasses these complex modulatory systems oup.com. Its activity is not inhibited by the high levels of IGFBPs found in most biological fluids, but it also cannot benefit from any potential potentiating effects mediated by IGFBP-cell surface interactions rupress.org. This makes DES(1-6)IGF-II a valuable research tool for studying IGF actions that are independent of IGFBP modulation oup.com.
| Parameter | Wild-Type IGF-II | This compound | Mechanism of Difference |
|---|---|---|---|
| Bioavailability | Low (mostly bound to IGFBPs) | High (largely free from IGFBPs) | Reduced affinity for IGFBPs nih.gov |
| Potency | Baseline | Increased | Higher bioavailability to signaling receptors gropep.comgropep.com |
| Circulating Half-Life | Long (protected by IGFBPs) | Short (rapid clearance) | Lack of formation of stable binary/ternary complexes nih.gov |
| Modulation by IGFBPs | Inhibited or Potentiated | Largely Unaffected | Evades IGFBP binding and sequestration oup.comnih.gov |
Intracellular Signaling Cascades Activated by Human Des 1 6 Igf Ii
Activation of the Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway
The PI3K/Akt pathway is a major signaling route activated by IGFs, including DES(1-6)IGF-II, and is critically involved in regulating cell survival, growth, and metabolism. nih.govnih.govijbs.com Activation of this pathway begins with the recruitment of adapter proteins to the activated receptor.
Recruitment of Insulin (B600854) Receptor Substrates (IRS) and SHC Adapter Proteins
Following receptor autophosphorylation, key adapter proteins such as Insulin Receptor Substrates (IRS) proteins (IRS-1, IRS-2, etc.) and SHC-transforming protein (Shc) are recruited to specific phosphorylated tyrosine residues on the receptor's intracellular domain. nih.goveur.nloup.comresearchgate.net For instance, phosphorylated tyrosine 950 within the juxtamembrane motif of IGF-IR is essential for the recruitment of IRS1/2 and Shc. oup.com These adapter proteins then become phosphorylated on multiple tyrosine residues, creating additional docking sites for downstream signaling molecules containing Src homology 2 (SH2) domains. researchgate.net The recruitment and phosphorylation of IRS proteins are particularly important for activating the PI3K pathway. researchgate.netfrontiersin.org
Downstream Mediators and Cellular Responses Triggered by Akt Activation
The binding of the p85 regulatory subunit of PI3K to phosphorylated IRS proteins leads to the activation of the p110 catalytic subunit of PI3K. oup.comresearchgate.net Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3) at the cell membrane. ijbs.comoup.com PIP3 serves as a second messenger, recruiting Akt (also known as protein kinase B, PKB) to the membrane, where it is phosphorylated and fully activated by phosphoinositide-dependent kinase-1 (PDK1) and mammalian target of rapamycin (B549165) complex 2 (mTORC2). ijbs.comoup.com
Activated Akt phosphorylates a wide array of downstream substrates, influencing various cellular processes. nih.govoup.com Key downstream targets of Akt include:
Mammalian Target of Rapamycin (mTORC1): Akt activates mTORC1, which plays a central role in regulating protein synthesis, cell growth, and proliferation. nih.govoup.com
Glycogen (B147801) Synthase Kinase 3β (GSK3β): Akt inhibits GSK3β, contributing to the regulation of glycogen synthesis, cell survival, and gene expression. nih.govoup.com
FOXO Transcription Factors: Akt phosphorylates and inactivates FOXO transcription factors, promoting cell survival by preventing the expression of pro-apoptotic genes. nih.govijbs.comoup.com
Bcl-2 Family Proteins: Akt can influence the activity of Bcl-2 family proteins, further contributing to its anti-apoptotic effects. oup.com
Glucose Transporters (e.g., GLUT1): Akt can promote the translocation of glucose transporters to the cell membrane, increasing glucose uptake. ijbs.comfrontiersin.org
Through these downstream effectors, the PI3K/Akt pathway activated by DES(1-6)IGF-II mediates cellular responses such as increased protein synthesis, enhanced cell survival, glucose metabolism, and regulation of gene expression. nih.govijbs.comoup.com
Activation of the Ras/MAPK (ERK) Signaling Pathway
The Ras/MAPK (ERK) pathway is another crucial signaling cascade activated by IGFs, including DES(1-6)IGF-II, primarily associated with mediating mitogenic responses such as cell proliferation, differentiation, and gene expression. nih.govunict.itresearchgate.net
Upstream Regulators and Downstream Effectors of MAPK Signaling
Activation of the Ras/MAPK pathway is initiated by the recruitment of adapter proteins like Shc and Growth Factor Receptor-Bound protein 2 (Grb2) to the activated receptor tyrosine kinase. nih.govresearchgate.net Grb2 forms a complex with Son of Sevenless (SOS), a guanine (B1146940) nucleotide exchange factor (GEF) for Ras. nih.govresearchgate.net This complex facilitates the exchange of GDP for GTP on the small GTPase Ras, leading to its activation. nih.govresearchgate.net
Activated Ras then triggers a phosphorylation cascade involving a series of kinases:
Raf (MAPKKK): Activated Ras recruits and activates the kinase Raf. researchgate.net
MEK (MAPKK): Activated Raf phosphorylates and activates MEK (MAPK/ERK kinase). oup.comresearchgate.net
ERK (MAPK): Activated MEK phosphorylates and activates Extracellular-signal-Regulated Kinases (ERK1 and ERK2), also known as p42 and p44 MAPK. unict.itresearchgate.net
Activated ERK kinases translocate to the nucleus and phosphorylate various transcription factors and other cellular proteins, altering gene expression and promoting cellular responses. researchgate.net
Contribution of MAPK Pathway to Mitogenic and Other Cellular Effects
The Ras/MAPK (ERK) pathway plays a significant role in mediating the mitogenic effects of IGFs. researchgate.netpnas.org Activation of this pathway by DES(1-6)IGF-II contributes to:
Cell Proliferation: ERK activation promotes progression through the cell cycle. pnas.org
Cell Differentiation: The role of the MAPK pathway in differentiation can be context-dependent, sometimes promoting and sometimes inhibiting it. pnas.org
Gene Expression: ERK phosphorylates transcription factors that regulate the expression of genes involved in cell growth, proliferation, and differentiation. researchgate.net
Cell Migration: Studies have shown that IGF-II and DES(1-6)IGF-II can significantly enhance cell migration, a process that can involve MAPK signaling. nih.govfrontiersin.org
Comparison of Signaling Profiles between HUMAN DES(1-6)IGF-II and Wild-Type IGF-II
While both DES(1-6)IGF-II and wild-type IGF-II activate the PI3K/Akt and Ras/MAPK pathways, differences in their interactions with IGFBPs can lead to variations in their effective concentrations and sustained signaling, potentially resulting in distinct biological outcomes. frontiersin.orggropep.comportlandpress.com
DES(1-6)IGF-II exhibits reduced binding to most IGFBPs compared to wild-type IGF-II. sigmaaldrich.comfrontiersin.orggropep.com This reduced binding means that a larger proportion of DES(1-6)IGF-II remains free and available to bind to its signaling receptors (IGF-IR and IR-A), bypassing the sequestration effect imposed by IGFBPs. frontiersin.org This can lead to enhanced bioavailability and potentially stronger or more sustained receptor activation and downstream signaling in certain cellular contexts. frontiersin.orggropep.com
Research findings highlight some comparisons:
In rat L6 myoblasts, DES(1-6)IGF-II was slightly more potent than IGF-II in a protein synthesis assay. portlandpress.com
In H35 hepatoma cells, the potency order for inhibiting protein breakdown showed DES(1-6)IGF-II was less potent than [Arg6]-IGF-II but more potent than IGF-I and IGF-II. portlandpress.com
In studies on muscle cell differentiation, compared to IGF-II, DES(1-6)IGF-II was significantly less potent in stimulating differentiation, suggesting that endogenous IGFBP-5 binding to IGF-II might promote differentiation in this context. rupress.org
In endothelial cell migration and angiogenesis assays, both IGF-II and DES(1-6)IGF-II significantly promoted migration and vessel formation. nih.govfrontiersin.org IGFBP-6 inhibited the effect of IGF-II but had no effect on DES(1-6)IGF-II-induced migration, supporting the notion that reduced IGFBP binding enhances the activity of the analog. frontiersin.orgfrontiersin.org
These findings suggest that while the core signaling pathways activated are similar, the altered IGFBP binding of DES(1-6)IGF-II can lead to quantitative and potentially qualitative differences in signaling duration and intensity, influencing specific cellular responses compared to wild-type IGF-II.
Data Table: Comparison of IGF-II and DES(1-6)IGF-II Activity in Select Assays
| Assay Type | Cell Type | Ligand | Relative Potency/Effect (vs. IGF-II or Control) | Key Observation | Source |
| Protein Synthesis Assay | Rat L6 Myoblasts | DES(1-6)IGF-II | Slightly more potent | Enhanced anabolic response compared to IGF-II. | portlandpress.com |
| Protein Breakdown Inhibition | H35 Hepatoma Cells | DES(1-6)IGF-II | More potent than IGF-I, IGF-II; Less than [Arg6]-IGF-II | Specific anabolic response differs between analogs and parent IGFs. | portlandpress.com |
| Muscle Cell Differentiation | C2C12 Myoblasts | DES(1-6)IGF-II | Significantly less potent | Suggests a role for IGFBP-5 in promoting IGF-II-induced differentiation. | rupress.org |
| Endothelial Cell Migration | HMEC-1 Cells | DES(1-6)IGF-II | Significant enhancement | IGFBP-6 inhibits IGF-II but not DES(1-6)IGF-II induced migration. | nih.govfrontiersin.org |
| In Ovo Vessel Formation | Chicken CAM | DES(1-6)IGF-II | Significant enhancement (32% increase) | Promotes angiogenesis similar to wild-type IGF-II (36% increase). | nih.govfrontiersin.org |
| Tube Formation (Nodes) | HMEC-1 Cells | DES(1-6)IGF-II | Significant increase (24% increase) | Promotes node formation similar to wild-type IGF-II (36% increase). | frontiersin.org |
Cross-talk with Other Signaling Pathways
The biological actions of growth factors and hormones are frequently mediated through complex networks involving cross-talk between different intracellular signaling pathways. This compound, a truncated analog of IGF-II, primarily exerts its effects by binding to and activating the Type 1 Insulin-like Growth Factor Receptor (IGF-IR) and the Insulin Receptor isoform A (IR-A), both of which are known to engage in extensive cross-talk with other receptor tyrosine kinases (RTKs) and signaling cascades idrblab.netebi.ac.ukoup.comnih.gov.
A key characteristic of DES(1-6)IGF-II is its significantly reduced binding affinity for insulin-like growth factor-binding proteins (IGFBPs) compared to native IGF-II oup.comgropep.comfrontiersin.org. This reduced interaction with IGFBPs leads to increased bioavailability and enhanced potency of DES(1-6)IGF-II by making more of the peptide available to bind to its signaling receptors, thereby influencing the amplitude and duration of downstream signaling events and potential cross-talk interactions gropep.comciteab.com.
Direct research into the cross-talk of DES(1-6)IGF-II with specific non-IGF signaling pathways is an evolving area. However, studies investigating the broader IGF system provide insights into likely cross-talk mechanisms involving this analog. For instance, the IGF-IR, a primary receptor for DES(1-6)IGF-II, is known to cross-talk with pathways activated by receptors such as the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), estrogen receptor (ER), and the leptin receptor frontiersin.orguniprot.org. These interactions can involve the formation of hybrid receptors or convergence of downstream signaling nodes, notably the PI3K/Akt and MAPK pathways, which are central to both IGF signaling and many other growth factor responses idrblab.netebi.ac.ukoup.comnih.gov.
A direct demonstration of cross-talk involving DES(1-6)IGF-II was observed in the context of muscle differentiation and the transforming growth factor-beta (TGF-β) pathway. TGF-β is known to inhibit muscle differentiation and block Akt phosphorylation. Research has shown that DES(1-6)IGF-II, similar to native IGF-II and the IGF-I analog R3-IGF-I, can counteract the inhibitory effects of TGF-β and restore Akt phosphorylation. This finding indicates a direct functional interaction, or cross-talk, between the signaling initiated by DES(1-6)IGF-II (likely via IGF-IR/IR-A leading to Akt activation) and the inhibitory signals mediated by TGF-β.
Cellular and Molecular Biological Effects of Human Des 1 6 Igf Ii in Vitro and Pre Clinical Models
Regulation of Cell Proliferation and Survival
The insulin-like growth factor (IGF) axis is a critical regulator of cellular growth, proliferation, and survival. manchester.ac.uk Des(1-6)IGF-II, by largely bypassing the inhibitory or modulatory effects of IGFBPs, provides a potent mitogenic signal. gropep.com
The mitogenic effects of the IGFs are primarily mediated through the Type 1 IGF receptor (IGF-1R), a receptor tyrosine kinase. manchester.ac.uknih.gov Activation of the IGF-1R by ligands such as IGF-II and its analogs triggers two major downstream signaling cascades: the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras/MAPK/ERK pathway. frontiersin.orgnih.gov These pathways are central to promoting cell cycle progression. nih.gov
In vitro studies have demonstrated that Des(1-6)IGF-II is a potent mitogen. For instance, in a human marrow stromal cell (hMSC) line, Des(1-6)IGF-II significantly increased cell proliferation, with both [³H]thymidine incorporation and total cell number increasing by 1.5- to 2-fold following treatment.
While the specific effects of Des(1-6)IGF-II on individual cell cycle components like cyclins and cyclin-dependent kinases (CDKs) are not extensively detailed in the literature, the activation of the PI3K/Akt and MAPK/ERK pathways is known to converge on these regulators to drive cells through the G1/S checkpoint. nih.gov The enhanced potency of Des(1-6)IGF-II is attributed to its increased bioavailability for receptor interaction, leading to a more robust activation of these pro-proliferative signaling pathways compared to native IGF-II, which can be sequestered by IGFBPs. frontiersin.org
| Cell Line | Assay | Effect of Des(1-6)IGF-II | Fold Increase (vs. Control) |
|---|---|---|---|
| Human Marrow Stromal Cells (hMS(3,4)) | [³H]Thymidine Incorporation | Increased Proliferation | ~1.5 - 2.0 |
| Human Marrow Stromal Cells (hMS(3,4)) | Cell Number | Increased Proliferation | ~1.5 - 2.0 |
The IGF signaling network is a well-established promoter of cell survival, primarily by inhibiting apoptosis. manchester.ac.uk The PI3K/Akt pathway, strongly activated by IGF receptor engagement, is a key mediator of this anti-apoptotic effect. nih.gov Activated Akt can phosphorylate and inactivate several pro-apoptotic proteins, leading to increased cell survival.
Influence on Cell Differentiation
Beyond its role in proliferation and survival, Des(1-6)IGF-II is involved in modulating the differentiation of various cell lineages. Its effects can be either stimulatory or inhibitory and are highly context-dependent, varying with cell type and the local signaling environment.
The IGF axis is a potent stimulator of skeletal muscle development (myogenesis), promoting both the proliferation of myoblasts and their subsequent fusion into multinucleated myotubes. rupress.org Interestingly, the role of IGFBPs in this process is particularly significant.
In studies using C2C12 myoblasts, Des(1-6)IGF-II was found to be significantly less potent in stimulating myogenic differentiation compared to native IGF-II. rupress.org This finding highlights the critical role of IGFBPs in muscle differentiation. The predominant binding protein secreted by these cells, IGFBP-5, binds to IGF-II and is thought to localize on the cell surface, effectively potentiating the interaction between IGF-II and the IGF-1R. rupress.org Because Des(1-6)IGF-II has very low affinity for IGFBPs, it cannot leverage this potentiation mechanism, resulting in a reduced myogenic signal despite its ability to directly activate the receptor. rupress.org This demonstrates a scenario where the reduced binding to IGFBPs makes an IGF analog less effective. However, Des(1-6)IGF-II is still capable of stimulating protein synthesis in myoblasts, a key aspect of muscle cell growth. gropep.com
| Compound | Cell Line | Primary Effect | Potency Relative to IGF-II | Mechanism Note |
|---|---|---|---|---|
| DES(1-6)IGF-II | C2C12 Myoblasts | Stimulation of Differentiation | Significantly Less Potent | Does not bind IGFBP-5, which potentiates IGF-II's myogenic action. rupress.org |
| DES(1-6)IGF-II | Rat L6 Myoblasts | Stimulation of Protein Synthesis | Effective (ED50 <75 ng/ml) | Demonstrates direct anabolic activity. gropep.com |
The differentiation of mesenchymal stem cells into adipocytes (adipogenesis) is a complex process regulated by a cascade of transcription factors and hormonal signals. The IGF system is known to play a role in this process.
In studies on bipotential human marrow stromal cells, which can differentiate into either osteoblasts or adipocytes, Des(1-6)IGF-II was shown to promote lipid accumulation in cells that had been committed to the adipocyte lineage. After 15 days in a differentiation-inducing medium, treatment with Des(1-6)IGF-II significantly increased the number of cells containing cytoplasmic lipid droplets, as visualized by Oil Red O staining. This suggests that while IGFs may not direct the initial commitment to the adipocyte lineage, they enhance the functional maturation of differentiated adipocytes.
The development and maintenance of skeletal tissues are heavily influenced by the IGF axis. IGF-II is one of the most abundant growth factors stored in the human bone matrix.
| Cell Stage | Marker | Effect of Des(1-6)IGF-II |
|---|---|---|
| Uncommitted hMSCs | Cbfa1/Runx2 (Gene Expression) | No Effect |
| Early Differentiating hMSCs | Alkaline Phosphatase (Gene Expression) | No Effect |
| Early Differentiating hMSCs | Type I Collagen (Gene Expression) | No Effect |
| Early Differentiating hMSCs | Osteocalcin (Gene Expression) | No Effect |
| Differentiated Osteoblasts | Type I procollagen (B1174764) (mRNA Expression) | Significant Increase |
Neuronal Differentiation and Neurogenesis
Insulin-like growth factor II (IGF-II) is recognized for its significant role in the development, plasticity, and survival of the central nervous system (CNS), where it promotes the proliferation, maturation, and survival of neuronal cells. uhasselt.be The broader IGF system is crucial for neurogenesis, influencing neural stem cells (NSCs), lineage-restricted neural precursor cells (NPCs), and post-mitotic neurons. nih.gov IGF-II, in particular, is highly expressed in the brain during prenatal development and is known to be a regulator of adult hippocampal neurogenesis by inducing the proliferation of NSCs. uhasselt.bescientificarchives.com It has been shown to promote the "stemness" of neural restricted precursors, suggesting a role in maintaining the self-renewal of these cells. scientificarchives.comnih.gov
The variant HUMAN DES(1-6)IGF-II is a truncated analog of IGF-II. gropep.com This structural modification, the removal of the N-terminal hexapeptide, results in a significantly lower affinity for IGF binding proteins (IGFBPs). uhasselt.be However, this alteration also leads to a reported seven-fold decrease in affinity for the IGF receptors compared to wild-type IGF-II. uhasselt.be Given that the neurogenic effects of IGF-II are mediated through these receptors, the reduced binding affinity of DES(1-6)IGF-II suggests that its direct impact on neuronal differentiation and neurogenesis may be attenuated compared to the full-length IGF-II molecule.
In preclinical models, the potential of DES(1-6)IGF-II in promoting neurogenesis has been explored, particularly in the context of neuroregeneration following ischemic events. uhasselt.be Studies have investigated its effects on the proliferation and migration of neural stem cells in vitro. uhasselt.be While wild-type IGF-II demonstrates a dose-dependent promotion of NSC proliferation and transmigration, the altered receptor affinity of DES(1-6)IGF-II implies that its efficacy in these processes might be different. uhasselt.be Further research is necessary to fully elucidate the specific role and potential of this compound as a direct modulator of neuronal differentiation and neurogenesis.
Impact on Cell Migration and Invasion
Endothelial Cell Migration Studies
This compound has been shown to significantly promote the migration of endothelial cells, a critical process in angiogenesis (the formation of new blood vessels). frontiersin.org In in vitro studies using human microvascular endothelial cells (HMEC-1), DES(1-6)IGF-II enhanced wound closure in scratch assays, indicating a pro-migratory effect. frontiersin.org Specifically, treatment with DES(1-6)IGF-II resulted in a significant increase in the relative wound density compared to control conditions. frontiersin.org
The pro-migratory activity of DES(1-6)IGF-II is particularly notable because it is not inhibited by IGF binding protein-6 (IGFBP-6), unlike wild-type IGF-2. frontiersin.org This is attributed to the structural modification in DES(1-6)IGF-II, which reduces its affinity for IGFBPs. frontiersin.org Consequently, DES(1-6)IGF-II can stimulate endothelial cell migration even in the presence of inhibitory IGFBPs. frontiersin.org
The mechanism behind this enhanced migration involves the upregulation of several angiogenic proteins. An angiogenesis antibody array revealed that DES(1-6)IGF-II treatment of HMEC-1 cells led to increased secretion of factors such as interleukin-6 (IL-6), urokinase-type plasminogen activator receptor (uPAR), and monocyte chemoattractant protein-1 (MCP-1). frontiersin.org
| Parameter | Cell Type | Effect of this compound | Key Findings |
|---|---|---|---|
| Wound Closure | Human Microvascular Endothelial Cells (HMEC-1) | Significant increase in relative wound density | Demonstrates pro-migratory activity in a scratch wound healing assay. frontiersin.org |
| Tube Formation | Human Microvascular Endothelial Cells (HMEC-1) | Significant increase in node formation and total tube length | Indicates a role in the morphological differentiation of endothelial cells into capillary-like structures. frontiersin.org |
| Angiogenic Protein Secretion | Human Microvascular Endothelial Cells (HMEC-1) | Upregulation of IL-6, uPAR, and MCP-1 | Suggests a mechanism involving the modulation of the cellular secretome to favor a pro-angiogenic environment. frontiersin.org |
Role in Other Migratory Cell Types
The influence of this compound on cell migration extends beyond endothelial cells. Studies have demonstrated its ability to stimulate the migration of various other cell types, including cancer cells and trophoblasts.
In the context of breast cancer, research has shown that DES(1-6)IGF-II can enhance the migration of MCF-7 breast cancer cells. This effect was found to be comparable to that of native IGF-II, suggesting that the pro-migratory signaling in these cells is mediated through the IGF-1 receptor and is independent of IGFBP interactions.
Furthermore, in studies involving human extravillous trophoblast (EVT) cells, which are crucial for placental implantation and development, DES(1-6)IGF-II was found to be a potent stimulator of cell migration. The response was independent of IGFBP binding, reinforcing the role of IGF receptors in mediating the migratory effects of this IGF-II analog.
Modulation of Cellular Metabolism
Effects on Glucose Uptake and Glycogenesis
This compound has demonstrated effects on glucose metabolism, particularly in the context of glycogenesis (the formation of glycogen (B147801) from glucose). In studies using cultured fetal rat hepatocytes, DES(1-6)IGF-II was shown to stimulate the incorporation of [14C]glucose into glycogen. This stimulation of glycogenesis by DES(1-6)IGF-II was notably unaffected by the presence of IGF binding proteins (IGFBPs) in the cell-conditioned media, which typically inhibit the metabolic actions of wild-type IGF-II. This highlights the ability of DES(1-6)IGF-II to bypass the inhibitory effects of IGFBPs and directly stimulate glucose metabolism.
The potency of DES(1-6)IGF-II in stimulating glycogenesis was found to be comparable to that of IGF-II in the absence of IGFBPs. However, it was less potent than insulin (B600854) in this regard. These findings suggest that while DES(1-6)IGF-II can influence glucose metabolism, its effects are mediated through pathways that may differ in sensitivity compared to insulin.
Stimulation of Protein Synthesis
A key metabolic effect of this compound is the stimulation of protein synthesis. In vitro studies using rat L6 myoblasts have shown that DES(1-6)IGF-II is a potent stimulator of protein synthesis. In fact, it has been observed to be slightly more potent than wild-type IGF-II in this assay. This increased potency is attributed to its reduced binding to IGFBPs secreted by the myoblasts, which would otherwise sequester the growth factor and limit its availability to cell surface receptors.
The anabolic effect of DES(1-6)IGF-II on protein synthesis is a result of its interaction with the type 1 IGF receptor. By binding to this receptor, it activates intracellular signaling pathways that lead to an increase in the rate of protein translation and synthesis.
| Cell Type | Assay | Effect of this compound | Comparative Potency |
|---|---|---|---|
| Rat L6 Myoblasts | Protein Synthesis Assay | Stimulation of protein synthesis | Slightly more potent than IGF-II |
Angiogenic Properties of this compound
This compound, a variant of Insulin-like Growth Factor II (IGF-II) lacking the N-terminal hexapeptide, demonstrates significant pro-angiogenic capabilities in various preclinical models. This modified structure reduces its affinity for insulin-like growth factor-binding proteins (IGFBPs), which typically sequester IGFs and limit their bioavailability. nih.gov Consequently, DES(1-6)IGF-II exhibits enhanced potency in stimulating processes critical to the formation of new blood vessels. nih.gov Research indicates that its angiogenic effects are pronounced, rivaling those of native IGF-II and highlighting its potential as a powerful agent in promoting vascularization. nih.govresearchgate.net
Promotion of Endothelial Cell Tube Formation
In vitro studies utilizing endothelial cells are fundamental to assessing angiogenic potential. In these assays, DES(1-6)IGF-II has been shown to significantly promote the formation of capillary-like structures, a crucial step in angiogenesis. When compared to wildtype IGF-II, DES(1-6)IGF-II demonstrated a potent ability to induce endothelial cells to form networks of tubes. nih.govresearchgate.net This effect underscores its direct action on endothelial cells, which are the primary building blocks of blood vessels. Notably, the pro-angiogenic activity of DES(1-6)IGF-II in these tube formation assays was not significantly hindered by the presence of IGFBP-6, a protein that effectively inhibits the actions of standard IGF-II. nih.govresearchgate.net This ability to evade inhibition by IGFBPs makes DES(1-6)IGF-II a particularly effective promoter of endothelial cell organization. nih.gov
Table 1: Effect of DES(1-6)IGF-II on Endothelial Tube Formation
| Compound | Observation | Reference |
|---|---|---|
| DES(1-6)IGF-II | Significantly promoted endothelial cell tube formation in vitro. | nih.govresearchgate.net |
| IGF-II | Significantly promoted endothelial cell tube formation in vitro. | nih.govresearchgate.net |
| IGFBP-6 | Inhibited IGF-II-induced tube formation but had no major impact on DES(1-6)IGF-II-induced effects. | researchgate.net |
Upregulation of Angiogenic Factors (e.g., IL-6, uPAR, MCP-1)
The mechanism behind the angiogenic activity of DES(1-6)IGF-II involves the upregulation of several key pro-angiogenic proteins. Analysis using angiogenesis antibody arrays has revealed that its effects are mediated through the increased expression of factors such as Interleukin-6 (IL-6), Urokinase Plasminogen Activator Receptor (uPAR), and Monocyte Chemoattractant Protein-1 (MCP-1). nih.govresearchgate.net These proteins play diverse roles in the angiogenic cascade, including promoting cell migration, invasion, and inflammation, which are all integral to the formation of new vasculature. The upregulation of this specific suite of proteins suggests that DES(1-6)IGF-II initiates a complex downstream signaling pathway that orchestrates multiple facets of the angiogenic process. nih.gov
Table 2: Angiogenic Factors Upregulated by DES(1-6)IGF-II
| Factor | Function in Angiogenesis | Reference |
|---|---|---|
| Interleukin-6 (IL-6) | A cytokine with pro-inflammatory and pro-angiogenic properties. | nih.govresearchgate.net |
| Urokinase Plasminogen Activator Receptor (uPAR) | Plays a critical role in cell adhesion, migration, and invasion by localizing protease activity to the cell surface. | nih.govresearchgate.net |
| Monocyte Chemoattractant Protein-1 (MCP-1) | A chemokine that attracts monocytes, which can contribute to the angiogenic environment. | nih.govresearchgate.net |
In ovo Models of Angiogenesis
The pro-angiogenic effects of DES(1-6)IGF-II observed in vitro have been corroborated by in vivo studies, specifically using in ovo (in the egg) models such as the chicken chorioallantoic membrane (CAM) assay. nih.gov The CAM is a highly vascularized membrane in avian embryos and serves as a well-established model for studying angiogenesis. In these experiments, the application of DES(1-6)IGF-II resulted in a significant increase in blood vessel formation. nih.govresearchgate.net This confirmation in a living biological system provides strong evidence for its potent angiogenic capabilities and therapeutic potential. nih.gov The results from the in ovo model align with the in vitro findings, showing that both DES(1-6)IGF-II and IGF-II effectively promote the development of new blood vessels. nih.govresearchgate.net
Regulation of Igf Ii Expression and Its Relevance to Human Des 1 6 Igf Ii Context
Genomic Organization and Transcriptional Control of the IGF2 Gene
The human IGF2 gene is located on chromosome 11p15.5, a region known for its imprinted gene cluster. mdpi.compnas.orgnih.gov The gene spans approximately 30 kilobases and consists of 10 exons. mdpi.compnas.org Transcription of IGF2 is remarkably complex, driven by five distinct promoters (P0, P1, P2, P3, and P4) that are regulated in a tissue-specific and developmental-stage-specific manner. mdpi.compnas.orglidsen.com These promoters give rise to multiple transcripts with different 5' untranslated regions (UTRs), but all functional transcripts include exons 8-10, which encode the IGF-II protein precursor. mdpi.compnas.org Promoters P1 and P2 are considered species-specific in humans. pnas.org The use of alternative promoters and splicing sites contributes to the generation of six different IGF2 mRNA variants. mdpi.compnas.org Transcriptional activity is also influenced by various transcription factors, including those of the oncogenic HMGA2-PLAG1 pathway, where PLAG1 can bind to and upregulate the transcriptional activity of the P3 promoter. mdpi.compnas.org
Epigenetic Regulation of IGF2 Gene Expression
Epigenetic mechanisms play a critical role in the precise control of IGF2 expression, particularly through the phenomenon of genomic imprinting.
Genomic Imprinting and Parent-of-Origin Specific Expression
IGF2 is a classic example of an imprinted gene, exhibiting monoallelic expression based on its parental origin. mdpi.comnih.govmdpi.comelifesciences.orgnih.govnih.gov In most somatic tissues, IGF2 is expressed predominantly from the paternally inherited allele, while the maternally inherited allele is typically silenced. mdpi.comnih.govelifesciences.orgnih.gov This reciprocal imprinting pattern is shared with the adjacent H19 gene, a non-coding RNA gene located downstream of IGF2, which is primarily expressed from the maternal allele and silenced on the paternal allele. mdpi.comnih.govelifesciences.org
Role of DNA Methylation and Differentially Methylated Regions (DMRs)
Genomic imprinting at the IGF2/H19 locus is regulated by epigenetic marks, primarily DNA methylation, at specific differentially methylated regions (DMRs), also known as imprinting control regions (ICRs). mdpi.comlidsen.commdpi.comnih.govmdpi.comresearchgate.netresearchgate.netnih.govmdpi.com Several DMRs have been identified in the IGF2/H19 region, including the H19/IGF2:InterGenic-DMR (IG-DMR or ICR1) located upstream of H19, and DMRs within the IGF2 gene itself (DMR0, DMR1, and DMR2). mdpi.comlidsen.commdpi.comresearchgate.net
The methylation status of these DMRs dictates the parent-of-origin specific expression. At the IG-DMR (ICR1), the paternal allele is methylated, which facilitates the expression of IGF2. mdpi.commdpi.com Conversely, the maternal allele of the IG-DMR is unmethylated, allowing the binding of the CTCF protein. mdpi.commdpi.comnih.gov CTCF acts as an insulator, blocking the access of enhancers located downstream of H19 to the IGF2 promoters on the maternal chromosome, thus leading to IGF2 silencing and H19 expression. mdpi.comnih.govmdpi.com On the paternal allele, methylation of the IG-DMR prevents CTCF binding, allowing the enhancers to interact with the IGF2 promoters and drive its expression. mdpi.comnih.gov
DMR1, located upstream of the fetal IGF2 promoters, is also paternally hypermethylated and contains a methylation-sensitive silencer. mdpi.com DMR2, found in the last exon of IGF2, contains a methylation-sensitive activator and is also paternally methylated. mdpi.com These DMRs receive their methylation imprints in the parental germ cells and maintain them throughout development. mdpi.comresearchgate.net
Influence of MicroRNAs (miRNAs) on IGF2 Expression
MicroRNAs (miRNAs) are small non-coding RNAs that can regulate gene expression. Several miRNAs have been shown to influence IGF2 expression. Notably, miR-483 is located within intron 2 of the IGF2 gene and is coexpressed with its host gene. nih.govresearchgate.netaging-us.comresearchgate.net MiR-483-5p, one of the mature miRNAs derived from the miR-483 precursor, has been shown to enhance transcription from the fetal IGF2 promoters (P2, P3, and P4) by binding to the 5' UTR of fetal IGF2 mRNA and promoting the association of RNA helicase DHX9. nih.gov This suggests a positive feedback loop where IGF2 expression can be further amplified by its intronic miRNA. nih.govresearchgate.net Other miRNAs, such as miR-195 and miR-155-5p, have also been implicated in regulating IGF2 expression in specific contexts, like cancer, by potentially affecting IGF receptors or directly targeting IGF2 mRNA. nih.govphysiology.org
Post-Translational Processing and Modification of IGF-II Precursors
IGF-II is initially synthesized as a larger precursor protein, pre-pro-IGF-II, with a molecular weight of approximately 22 kDa. physiology.org This precursor contains a signal peptide at the N-terminus, which is cleaved off to generate pro-IGF-II (about 20 kDa). physiology.org Pro-IGF-II then undergoes further endoproteolytic cleavage to produce the mature 67-amino acid IGF-II peptide, which has a molecular weight of about 7.5 kDa. physiology.org This processing typically involves cleavage at specific basic residues by proprotein convertases (PCs), such as PC4, which is expressed in tissues like the placenta and can cleave pro-IGF-II at Arg-104 and Arg-68 to generate intermediate forms and mature IGF-II.
In addition to proteolytic cleavage, IGF-II precursors can undergo other post-translational modifications, including O-glycosylation. physiology.org These modifications can contribute to the existence of different IGF-II proteoforms with varying molecular weights (e.g., 11-17 kDa "big" variants) and potentially influence their biological activity and affinity for binding proteins and receptors. physiology.org The mature secreted IGF-II is composed of four domains: B, C, A, and D. mdpi.compnas.org HUMAN DES(1-6)IGF-II is a naturally occurring or engineered variant that lacks the first six amino acids of the B domain of mature IGF-II.
Dysregulation of IGF2 Expression in Disease Models (mechanistic insights)
Dysregulation of IGF2 expression is implicated in a variety of disease states, including growth disorders, metabolic diseases, and cancer. The underlying mechanisms are often complex and involve alterations in the genetic and epigenetic regulatory layers.
In cancer , IGF-II is frequently overexpressed in numerous tumor types, contributing to increased cell proliferation, survival, migration, invasion, and resistance to therapy. mdpi.comlidsen.commdpi.comnih.govresearchgate.netnih.govphysiology.org Mechanistic insights into IGF2 overexpression in cancer include:
Loss of Imprinting (LOI): A common mechanism where the normally silenced maternal IGF2 allele becomes reactivated, leading to biallelic expression and increased IGF-II levels. mdpi.compnas.orglidsen.comnih.govphysiology.org This is often associated with hypomethylation of the IG-DMR (ICR1) on the maternal chromosome, disrupting CTCF binding and allowing enhancer access to the IGF2 promoters. lidsen.com
Reactivation of Fetal Promoters: In many cancers, there is aberrant activation of the fetal IGF2 promoters (P2, P3, P4), contributing significantly to overexpression, sometimes independently of LOI. pnas.orgnih.govmdpi.com
Genetic Alterations: Increased IGF2 expression can also result from increased DNA copy number of the IGF2 locus. mdpi.com
Epigenetic Modifications beyond Imprinting: Hypermethylation in the H19 promoter region can also lead to increased IGF2 expression. mdpi.com Alterations in DNA methylation patterns at IGF2 DMRs have been observed in various cancers. lidsen.comresearchgate.net
Transcription Factor Dysregulation: Overexpression of transcription factors like E2F3 and PLAG1 can directly upregulate IGF2 transcription by binding to its promoters. pnas.orgmdpi.com
MicroRNA Involvement: Dysregulation of miRNAs, such as overexpression of miR-483-5p (which enhances fetal promoter activity) or downregulation of miRNAs that repress IGF2 (e.g., miR-155-5p), can contribute to increased IGF2 levels. nih.govresearchgate.netnih.gov
Autocrine/Paracrine Signaling: Cancer cells can produce and secrete IGF-II, which then acts in an autocrine or paracrine manner by binding to IGF1R and IR-A on the same or nearby cells, promoting tumor growth and progression. mdpi.comlidsen.commdpi.comnih.govphysiology.org
In growth disorders , dysregulation of IGF2 is a hallmark of conditions like Beckwith-Wiedemann Syndrome (BWS) and Silver-Russell Syndrome (SRS). pnas.orgnih.govlidsen.comelifesciences.orgnih.govnih.govmdpi.com
Beckwith-Wiedemann Syndrome (BWS): This overgrowth syndrome is frequently associated with IGF2 overexpression. nih.govlidsen.comnih.govnih.govmdpi.com The most common mechanisms include LOI of IGF2 (often due to epigenetic defects at the IG-DMR) or paternal uniparental disomy of chromosome 11p15.5, resulting in two paternal copies of the IGF2 gene. lidsen.comnih.gov
Silver-Russell Syndrome (SRS): This syndrome, characterized by intrauterine and postnatal growth restriction, is often linked to IGF2 downregulation. pnas.orgelifesciences.orgnih.govmdpi.com A significant proportion of SRS cases are associated with hypomethylation at the H19/IGF2:IG-DMR on the maternal allele, which can lead to reduced IGF2 expression. mdpi.com Dysfunction of the IGF2 receptor (IGF2R), which is responsible for clearing IGF-II from the circulation, can also contribute to altered IGF-II signaling in BWS. nih.govnih.gov
In metabolic disorders , altered IGF2 expression and signaling have been associated with conditions such as insulin (B600854) resistance, type 2 diabetes mellitus, and obesity. nih.govnih.govresearchgate.net
Studies have observed associations between elevated IGF2 expression and insulin resistance in specific tissues. researchgate.net
Polymorphisms in the IGF2 gene have been linked to increased body weight and adiposity. researchgate.net
Circulating IGF-II levels can be elevated in obesity. researchgate.net
The IR-A isoform, which binds IGF-II with high affinity, can be upregulated in insulin-resistant states, potentially increasing the metabolic impact of IGF-II. researchgate.net
IGF2 deficiency in mouse models has been shown to lead to intrauterine growth restriction and hepatic steatosis, accompanied by altered expression of genes involved in lipid metabolism.
These examples highlight the diverse mechanisms by which IGF2 expression is dysregulated in disease, often involving complex interactions between genetic, epigenetic, and environmental factors.
Loss of Imprinting (LOI) in Specific Pathological Contexts
Genomic imprinting is an epigenetic phenomenon that leads to the monoallelic expression of certain genes, dependent on their parent of origin. For the IGF2 gene, which encodes Insulin-Like Growth Factor II (IGF-II), the paternal allele is typically expressed, while the maternal allele is silenced in most somatic tissues nih.govpnas.org. This monoallelic expression is regulated by imprinting control regions (ICRs), which are differentially methylated depending on the parent of origin nih.govresearchgate.net.
Loss of Imprinting (LOI) of IGF2 occurs when the normally silent maternal allele becomes reactivated, resulting in biallelic expression and consequently increased levels of IGF-II protein nih.govpnas.orgresearchgate.net. This epigenetic alteration has been observed frequently in a variety of human cancers and overgrowth syndromes nih.govpnas.orgscispace.comcancer-genetics.orgcancerindex.org. The occurrence of LOI theoretically doubles the active gene dosage of IGF2, potentially contributing to increased cell proliferation and tumor growth through its effects pnas.org.
LOI of IGF2 has been associated with an increased risk of developing several cancer types. For instance, a strong correlation has been found between LOI and microsatellite instability in colorectal cancer pnas.orgcancer-genetics.org. Studies have reported varying frequencies of IGF2 LOI across different cancer types.
Interactive Table 1: Reported Frequencies of IGF2 LOI in Selected Cancers
| Cancer Type | Reported LOI Frequency | Source Citation |
| Colorectal Cancer | 27% (6/22) | scispace.com |
| 42% | cancer-genetics.org | |
| Lung Cancer | 25% (5/20) | scispace.com |
| Lung Adenocarcinoma | 62% (8/13) | spandidos-publications.com |
| Ovarian Cancer | 55% (6/11) | scispace.com |
| Acute Myeloid Leukemia | 100% (12/12) | scispace.com |
| Acute Lymphoblastic Leukemia | 54% (24/44) | scispace.com |
| Wilms Tumor | 90% (9/10) in specific subtypes | scilit.com |
The increased IGF-II expression resulting from LOI can contribute to tumorigenesis by stimulating cell growth and survival pathways nih.govscispace.com. While the direct link between IGF2 LOI and the presence or activity of the truncated form, this compound, requires further specific investigation, it is plausible that elevated levels of the precursor IGF-II could lead to a higher availability of its variants, including DES(1-6)IGF-II, which is known to have increased potency due to reduced binding to IGF binding proteins (IGFBPs) eaglebio.comgropep.com.
Autocrine/Paracrine Loops of IGF-II in Cellular Growth Aberrations
Beyond systemic endocrine effects, IGF-II can function locally through autocrine (acting on the same cell) and paracrine (acting on nearby cells) mechanisms iiarjournals.org. These local signaling loops play a significant role in cellular growth and survival, particularly in the context of cancer iiarjournals.orgnih.govmdpi.comresearchgate.netjefferson.edu. Many tumor cells express and secrete IGF-II, establishing autocrine stimuli that fuel their proliferation and provide advantages such as apoptosis escape mdpi.comjefferson.edunih.gov.
IGF-II exerts its effects primarily by binding to the Type 1 Insulin-Like Growth Factor Receptor (IGF1R) and the Insulin Receptor isoform A (IR-A) nih.govmdpi.com. Both receptors are receptor tyrosine kinases that activate downstream signaling pathways such as the PI3K-AKT and MAPK pathways, which are crucial for cell growth, survival, and proliferation nih.govnih.govstemcell.com. In many cancers, both IGF-II and these receptors, particularly IR-A, are overexpressed, creating a potent autocrine/paracrine loop that supports malignant progression nih.govmdpi.comjefferson.edunih.govpnas.org. The IR-A isoform, which is predominant in many malignant cells, has a high affinity for IGF-II nih.govmdpi.com.
Research findings support the prevalence of these autocrine/paracrine loops in various cancers. For instance, studies on breast cancer cell lines have demonstrated the growth-promoting activity of IGF-II through both IGF1R and IR-A, with cancer cell lines showing predominant expression of IR-A compared to normal breast cells iiarjournals.org. In cholangiocarcinoma, resistance to EGFR inhibition has been linked to an upregulation of the IGF2/IR/IGF1R axis, with increased IGF2 expression and activation of IR and IGF1R aacrjournals.org. Cancer-associated fibroblasts in the tumor microenvironment can also contribute to these loops by secreting IGF-II, which then acts on tumor cells cancer-genetics.orgaacrjournals.org.
Interactive Table 2: Key Components and Actions in IGF-II Autocrine/Paracrine Loops
| Component | Role in Loop | Receptor(s) Involved | Downstream Pathways Activated | Relevance to Growth Aberrations | Source Citation |
| IGF-II (secreted) | Ligand initiating signaling | IGF1R, IR-A | PI3K-AKT, MAPK | Promotes cell growth, survival, proliferation | iiarjournals.orgnih.govmdpi.comnih.gov |
| IGF1R | Primary receptor for IGFs, mediates mitogenic signals | - | PI3K-AKT, MAPK | Frequently overexpressed in cancers | nih.govpnas.orgfrontiersin.org |
| IR-A | Insulin receptor isoform with high affinity for IGF-II, mediates mitogenic signals | - | PI3K-AKT, MAPK | Predominant IR isoform in many cancers, supports tumor stem cells | nih.govmdpi.comjefferson.edunih.gov |
| Cancer Cells | Secrete IGF-II, express receptors, respond to stimulation | IGF1R, IR-A | PI3K-AKT, MAPK | Drive tumor growth, survival, apoptosis escape | iiarjournals.orgmdpi.comjefferson.edunih.gov |
| Cancer-Associated Fibroblasts | Secrete IGF-II, contribute to paracrine signaling | - | - | Support tumor progression | cancer-genetics.orgaacrjournals.org |
This compound, being a potent variant of IGF-II with reduced IGFBP binding, could potentially enhance the effects of these autocrine/paracrine loops. Its increased bioavailability compared to intact IGF-II suggests that in environments where IGF-II is produced and acts locally, the presence of DES(1-6)IGF-II could lead to more pronounced activation of IGF1R and IR-A, further promoting the aberrant cellular growth characteristic of pathological conditions like cancer eaglebio.comgropep.comfrontiersin.org. Studies have shown that DES(1-6)IGF-II significantly promotes endothelial cell migration and tube formation, processes crucial for angiogenesis which supports tumor growth frontiersin.org. This effect is attributed to its ability to evade IGFBP-mediated inhibition, unlike wild-type IGF-II frontiersin.org.
Advanced Research Methodologies for Studying Human Des 1 6 Igf Ii
Molecular Biology Techniques
Molecular biology techniques are fundamental in dissecting the genetic and protein-level aspects related to HUMAN DES(1-6)IGF-II.
Site-Directed Mutagenesis for Analogue Generation
Site-directed mutagenesis is a powerful technique used to introduce specific changes into the DNA sequence encoding IGF-II, leading to the creation of structural analogues like this compound or other modified versions. This method allows researchers to investigate the role of specific amino acid residues or regions, such as the N-terminus, in the binding affinity to IGF receptors and IGFBPs, as well as in mediating biological responses.
For example, studies have utilized site-directed mutagenesis to create various N-terminal deletion mutants of recombinant IGF-II, including des-(1-5)-, des-(1-7)-, and des-(1-8)-IGF-II, alongside substitution mutants. researchgate.netnih.gov Analysis of these mutants, in conjunction with commercially available des-(1-6)-IGF-II, has been performed to understand the contribution of N-terminal residues to binding with insulin (B600854) and IGF-I receptors. researchgate.netnih.gov Research has shown that while des-(1-5)- and des-(1-6)-recombinant IGF-II maintained relatively high affinity (≥ 50%) for purified human insulin and IGF-I receptors compared to recombinant IGF-II, further deletions (des-(1-7)- and des-(1-8)-IGF-II) significantly reduced this affinity. researchgate.netnih.gov Substituting Glycine for Leucine at position 8 in recombinant IGF-II also decreased affinity for IGF-I and insulin receptors, suggesting the importance of specific residues like Thr7 and Leu8 in maintaining IGF-II function. researchgate.netnih.gov
Site-directed mutagenesis has also been employed to study the interaction of IGF-II with the IGF-I receptor and insulin receptor isoform A by mutating residues like Glu12 in IGF-II. plos.org These studies help elucidate the molecular mechanisms of receptor binding and activation by IGF-II and its analogues. plos.org
Gene Expression Profiling (e.g., Microarray, RNA-Seq)
Gene expression profiling techniques, such as microarrays and RNA-Sequencing (RNA-Seq), are used to analyze the global changes in gene transcription in cells or tissues in response to treatment with this compound or to understand the expression patterns of genes related to the IGF system, including IGF-II itself and its receptors and binding proteins. These methods can reveal which genes are upregulated or downregulated, providing insights into the downstream cellular processes influenced by the compound.
While direct studies specifically profiling gene expression changes induced solely by this compound are less commonly detailed in broad searches compared to studies on wild-type IGF-II, the methodologies applied to IGF-II are relevant. Microarray analysis has been used to investigate gene expression regulated by IGF-I, IGF-II, and insulin after stimulating the IGF-I receptor in fibroblasts. nih.gov These studies have shown that different ligands, even when binding to the same receptor, can induce distinct gene expression profiles, contributing to their varied biological effects. nih.govunict.it
RNA-Sequencing has been utilized to analyze gene expression in tissues where IGF-II and its binding proteins are expressed, such as the choroid plexus. mdpi.com This provides context for understanding the potential physiological roles and regulatory networks involving IGF-II and its analogues.
Protein Expression Analysis (e.g., Western Blot, Immunoprecipitation)
Protein expression analysis techniques are vital for quantifying the levels of specific proteins involved in the IGF signaling pathway and for examining their modifications, such as phosphorylation, in response to this compound. Western blotting is commonly used to detect and quantify target proteins in cell or tissue lysates. Immunoprecipitation is used to isolate specific proteins or protein complexes for further analysis, such as identifying interacting partners or examining post-translational modifications.
Western blotting is frequently employed to assess the expression levels of IGF receptors (IGF-IR, IR, IGF-IIR) and IGFBPs in various cell lines and tissues. pnas.orgmdpi.comnih.gov For instance, Western blot analysis has been used to evaluate IGF-IIR expression in cell lines. mdpi.com It has also been used to verify the presence of secreted IGF-II in conditioned media from cell lines overexpressing IGF-II. pnas.org
Immunoprecipitation, often coupled with Western blotting, is used to study receptor activation by examining tyrosine phosphorylation of the receptor itself or downstream signaling molecules like IRS-1 and Shc. pnas.orgoup.com Biotinylated versions of IGFs, including potentially biotinylated DES(1-6)IGF-II, can be used in immunoprecipitation experiments to study interactions with IGFBPs or receptors. eaglebio.com
Ligand blotting is another related technique used to detect IGFBPs in biological fluids based on their ability to bind labeled IGFs, including IGF-II and its analogues. oup.com This method has been used to analyze the abundance of IGFBPs in conditioned media from cells expressing IGF-II. oup.com
Cell-Based Assays and Model Systems
Cell-based assays and model systems provide controlled environments to study the direct effects of this compound on cellular behavior.
Two-Dimensional and Three-Dimensional Cell Culture Models
Cell culture is a fundamental tool in studying the biological effects of growth factors like this compound. Two-dimensional (2D) cell cultures, where cells are grown on flat surfaces, are widely used for their simplicity and ease of manipulation. They are suitable for studying basic cellular processes such as proliferation, migration, and differentiation in response to the compound. nih.govtermedia.pl
Three-dimensional (3D) cell culture models, such as spheroids or cells grown in hydrogels, offer a more physiologically relevant environment that better mimics the in vivo tissue architecture and cell-cell/cell-extracellular matrix interactions. nih.govtermedia.pl These models can provide more accurate insights into the effects of this compound on cell behavior in a context closer to native tissues. Studies on IGF-II have utilized 3D spheroid cultures to investigate its effects on processes like osteogenic differentiation of stem cells. nih.gov The use of 3D models can reveal differences in cellular responses compared to 2D cultures, such as altered gene expression and signaling pathway activation. nih.govtermedia.pl
Research using cell culture models has compared the biological activities of IGF-II and its analogues, including des(1-6)IGF-II, in various cell types, such as rat L6 myoblasts and H35B hepatoma cells, by measuring responses like protein synthesis and inhibition of protein breakdown. nih.gov Studies in cell lines like Balb/c 3T3 cells have assessed the mitogenic activity of IGF-II mutants, including des-(1-6)-IGF-II. researchgate.netnih.govnih.gov Endothelial cell migration and tube formation, critical aspects of angiogenesis, have also been studied using cell culture models treated with IGF-II and Des(1-6)IGF-II. frontiersin.org
Reporter Gene Assays for Receptor Activation and Signaling Pathway Flux
Reporter gene assays are valuable tools for monitoring the activation of specific receptors and the flux through downstream signaling pathways in response to ligand binding. These assays typically involve transfecting cells with a construct where the expression of a reporter gene (e.g., luciferase, green fluorescent protein) is controlled by a promoter or response element that is activated by the signaling pathway of interest.
While specific examples directly detailing reporter gene assays for this compound were not prominently found in the search results, this methodology is broadly applicable to studying IGF receptor signaling. Activation of the IGF-I receptor and insulin receptor by IGF-II and its analogues leads to the activation of downstream pathways like the PI3K-Akt and Ras-MAPK cascades. mdpi.comoup.comumich.edunih.govresearchgate.net Reporter gene assays can be designed to measure the activity of these pathways. For instance, constructs containing response elements for transcription factors activated by the MAPK pathway could be used to assess the extent of signaling downstream of IGF-I receptor activation by this compound. Similarly, assays monitoring the activity of elements responsive to the PI3K-Akt pathway could provide insights into this branch of signaling.
Studies investigating the mechanism of IGF-II binding and activation of the IGF-I receptor and insulin receptor isoform A have characterized the potency of IGF-II mutants in receptor activation, which can be assessed through various functional assays that, in some cases, might involve downstream reporter readouts. plos.org
Compound Information Table
| Compound Name | PubChem CID |
| This compound | Not Available |
| IGF-II | 95067D43FQ (for Human Insulin-like Growth Factor II) nih.gov |
| IGF-I | 16131429 (for Human Insulin-like-growth-factor-I (21-40) - Note: This is a fragment, not the full protein) nih.gov |
Detailed Research Findings Examples (Integrated within sections):
Site-Directed Mutagenesis: Studies on N-terminal deletion mutants of recombinant IGF-II, including des-(1-6)-IGF-II, showed that while des-(1-5)- and des-(1-6)-IGF-II retained significant affinity for IGF-I and insulin receptors (≥ 50% of recombinant IGF-II), deletions beyond position 6 resulted in substantial loss of affinity. researchgate.netnih.gov
Protein Expression Analysis: Ligand blotting analysis of conditioned media from NIH 3T3 cells overexpressing IGF-II showed a 3- to 8-fold higher abundance of a 26-28 kDa IGFBP compared to control cells. oup.com This IGFBP was identified as IGFBP-6 based on mRNA expression analysis. oup.com
Cell-Based Assays (2D/3D): In rat L6 myoblasts, des(1-6)IGF-II was slightly more potent than IGF-II in stimulating protein synthesis. nih.gov In H35 hepatoma cells, the potency order for inhibiting protein breakdown was insulin >>> [Arg3]-IGF-I > des(1-3)IGF-I > [Arg6]-IGF-II > des(1-6)IGF-II > IGF-I > IGF-II. nih.gov In human microvascular endothelial cells (HMEC-1), both IGF-2 and Des(1-6)IGF-2 significantly promoted cell migration and tube formation in vitro. frontiersin.org Des(1-6)IGF-2 promoted a significant 23% increase in relative wound density in a scratch wound healing assay compared to the negative control. frontiersin.org
Quantitative Assays for Proliferation, Differentiation, Migration, and Metabolic Activity
Quantitative assays are fundamental for evaluating the biological effects of this compound on cellular processes such as proliferation, differentiation, migration, and metabolic activity. These assays measure the magnitude of the compound's effect under controlled experimental conditions.
For IGFs, including IGF-II and its analogues like this compound, common quantitative assays for proliferation involve measuring DNA synthesis (e.g., using thymidine (B127349) incorporation), metabolic activity (e.g., using MTT or XTT assays), or direct cell counting researchgate.netqkine.compeprotech.comrndsystems.comnovusbio.com. Differentiation can be assessed by monitoring changes in cell morphology, the expression of lineage-specific markers (e.g., via quantitative PCR, Western blotting, or flow cytometry), or the acquisition of specific functions researchgate.netqkine.comnih.gov. Migration assays, such as Transwell assays or wound healing assays, quantify the ability of cells to move in response to a chemoattractant or to close a gap in a cell monolayer, respectively researchgate.netqkine.com. Assays for metabolic activity can include measuring glucose uptake, oxygen consumption rate, or lactate (B86563) production researchgate.netnih.gov.
While specific detailed data for quantitative assays solely focused on this compound across all these categories is not extensively detailed in the provided search results, the biological activity of Human Des [1-6] IGF-II has been assessed using some of these methods. For example, its ability to stimulate protein synthesis in rat L6 myoblasts (an indicator of proliferation) has been quantified, with an ED50 of <75 ng/ml eaglebio.com. Binding assays are also used to quantify its interaction with IGF receptors (type 1 and type 2) and IGF binding proteins, demonstrating its altered binding profile compared to native IGF-II eaglebio.com. Recombinant human IGF-II activity has been determined using cell proliferation assays with FDC-P1 cells (ED50 ≤ 2.0 ng/ml) and SRE reporter assays on MCF-7 cells (EC50 = 58 ng/ml) qkine.compeprotech.com. Given that this compound is noted for its increased potency eaglebio.comgropep.com, similar quantitative assays are employed to characterize its enhanced biological effects.
Here is a table summarizing some quantitative assay data points found for related IGFs, illustrating the types of data generated:
| Compound | Assay Type | Cell Line | Measured Value | Citation |
| Human Des [1-6] IGF-II | Stimulation of protein synthesis | Rat L6 myoblasts | ED50 < 75 ng/ml | eaglebio.com |
| Recombinant human IGF-II | Cell proliferation | FDC-P1 cells | ED50 ≤ 2.0 ng/ml | peprotech.com |
| Recombinant human IGF-2 | SRE reporter assay | MCF-7 cells | EC50 = 58 ng/ml | qkine.com |
| Recombinant Human IGF-I | Cell proliferation | MCF-7 cells | ED50 = 0.3-1.5 ng/mL | rndsystems.comnovusbio.com |
Structural Biology Approaches
Understanding the three-dimensional structure of this compound and its interactions with its receptors is crucial for elucidating its mechanism of action. Structural biology techniques provide high-resolution insights into these molecular aspects.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
NMR spectroscopy is a versatile technique for determining the solution structure and dynamics of proteins and studying their interactions. It is particularly useful for smaller proteins and peptides and for investigating conformational changes.
NMR spectroscopy has been employed to study the structure and interactions of IGF-II, including its complexes with IGF binding proteins bioscientifica.comoup.com. Challenges such as spectral dispersion and line broadening due to conformational averaging and aggregation of IGF-II have been encountered in NMR studies, which have been addressed using techniques like deuteration and TROSY-based experiments bioscientifica.com. NMR has been instrumental in mapping the binding surfaces of IGF-II when interacting with IGFBPs, such as the C-domain of IGFBP-6 oup.com. These studies identified specific residues on IGFBP-6 that are affected by IGF-II binding oup.com. Furthermore, NMR has been used to structurally characterize modified IGF-II analogs, revealing that alterations in their C-domains can correlate with changes in receptor binding specificity nih.govcuni.cz.
In Vivo Pre-Clinical Animal Models
Pre-clinical animal models are essential for studying the biological effects and mechanisms of action of compounds like this compound in a complex physiological setting. Genetically modified mouse models and disease-specific animal models are particularly valuable tools.
Ex Vivo Tissue Explant Culture Systems
Studying the biological activities of growth factors and their analogs, such as this compound, often necessitates the use of experimental models that bridge the gap between simplistic in vitro cell cultures and complex in vivo animal studies. Ex vivo tissue explant culture systems represent one such approach, allowing researchers to maintain the native tissue architecture and cellular interactions while controlling the experimental environment. While direct studies specifically utilizing traditional ex vivo tissue explants solely focused on this compound are not extensively documented in readily available literature, related methodologies employing complex cell systems and tissue-like structures provide valuable insights into its effects.
Methodologies that approximate the complexity of ex vivo systems, such as sophisticated in vitro co-culture models, 3D cell cultures, and in ovo assays like the chicken chorioallantoic membrane (CAM) assay, have been employed to investigate the biological activities of DES(1-6)IGF-II. These models allow for the assessment of its impact on cellular processes within a more physiological context than standard 2D cell monocultures.
One notable approach involves the use of endothelial cell tube formation assays in vitro, which assess the ability of endothelial cells to form capillary-like structures in a matrix. This models a key aspect of angiogenesis, a process involving complex cell-cell and cell-matrix interactions akin to those occurring in tissues. Studies have demonstrated that DES(1-6)IGF-II significantly promotes endothelial cell migration and tube formation in such in vitro models idrblab.netuniprot.orgstemcell.com.
Furthermore, the chicken chorioallantoic membrane (CAM) assay is an in ovo model frequently used to study angiogenesis, providing a vascularized tissue environment. Research utilizing the CAM assay has shown that DES(1-6)IGF-II can increase blood vessel formation idrblab.netuniprot.orgstemcell.comnih.gov. This model, while technically in ovo, shares characteristics with ex vivo studies by maintaining a complex tissue structure outside of the complete organism, allowing for the observation of compound effects on tissue-level processes like vascular development.
The increased potency of DES(1-6)IGF-II in these models, compared to wildtype IGF-II, is often attributed to its reduced binding affinity to insulin-like growth factor binding proteins (IGFBPs) idrblab.netuniprot.orgirvinesci.com. This reduced binding means that a higher proportion of DES(1-6)IGF-II remains free and available to interact with its receptors, primarily the IGF type 1 receptor and the IGF type 2 receptor irvinesci.com. Studies using these tissue-like models have helped confirm that the pro-angiogenic effects of DES(1-6)IGF-II can occur independently of IGFBP-mediated inhibition, as observed with IGFBP-6 in angiogenesis assays idrblab.netuniprot.orgstemcell.com.
While specific data tables derived directly from traditional ex vivo tissue explant cultures were not available in the search results, the findings from the aforementioned studies using relevant complex in vitro and in ovo models provide valuable data on the biological activities of DES(1-6)IGF-II in environments that simulate aspects of tissue structure and function.
| Assay Type | Model System | Observed Effect of DES(1-6)IGF-II | Relevant Finding | Source |
| Cell Migration Assay | Endothelial Cells (HMEC-1) | Promotes cell migration | Significant increase in relative wound density idrblab.netstemcell.com. | idrblab.netstemcell.com |
| Tube Formation Assay | Endothelial Cells (HMEC-1) | Promotes formation of capillary-like structures | Significant increase in the number of nodes and network size idrblab.net. | idrblab.net |
| Angiogenesis Assay | Chicken Chorioallantoic Membrane | Increases blood vessel formation | Significant enhancement in vessel formation stemcell.com. | stemcell.com |
| Migration Assay | MCF-7 Breast Cancer Cells | Enhances cell migration | Similar ability to enhance migration as native IGF-II, independent of IGFBPs. | |
| Migration Assay | Extravillous Trophoblast Cells | Stimulates cell migration | IGFBP-independent stimulatory function. | |
| Proliferation and Differentiation Studies | Human Marrow Stromal Cells | Increases proliferation | Significant increase in cell number and thymidine incorporation. |
These studies underscore the utility of advanced in vitro and in ovo methodologies in elucidating the effects of compounds like DES(1-6)IGF-II on cellular behavior within a more integrated context than basic cell culture, providing insights relevant to understanding its potential activities in tissue environments.
Future Directions in Human Des 1 6 Igf Ii Research
Elucidating Novel Binding Partners and Modulators of Action
Current understanding indicates that DES(1-6)IGF-II retains the capacity to bind to both the type 1 IGF receptor (IGF-1R) and the type 2 IGF receptor (IGF-2R), with similar affinity to wild-type IGF-II gropep.com. The IGF-1R is a primary mediator of the mitogenic and metabolic actions of IGFs, while the IGF-2R is primarily known for its role in clearing and degrading IGF-II, though emerging evidence suggests it may also trigger signaling pathways mdpi.comfrontiersin.orgumich.edu.
Future research should focus on identifying whether DES(1-6)IGF-II interacts with other, as yet undiscovered, binding partners. Given its modified structure and altered IGFBP binding profile, it is plausible that DES(1-6)IGF-II may interact with unique non-receptor proteins or have differential affinities for receptor subtypes or co-receptors compared to full-length IGF-II. Techniques such as affinity purification followed by mass spectrometry could be employed to identify novel interacting proteins in various cellular contexts. Understanding these potential novel interactions is crucial for a complete picture of how DES(1-6)IGF-II exerts its effects and how its activity might be modulated endogenously or exogenously.
Furthermore, research is needed to fully characterize the functional consequences of DES(1-6)IGF-II binding to the known receptors, particularly the IGF-2R. While it is understood that reduced IGFBP binding contributes to its increased potency, the precise mechanisms by which it might differentially activate or signal through IGF-1R, IR-A, or IGF-2R compared to full-length IGF-II require further detailed investigation mdpi.comfortunejournals.com. Studies utilizing receptor-specific antagonists, gene silencing, and advanced live-cell imaging techniques could help dissect these receptor-specific interactions and their downstream consequences.
Uncovering Additional Downstream Signaling Pathways and Biological Roles
The canonical signaling pathways activated by IGFs upon binding to IGF-1R and IR-A typically involve the PI3K/Akt and MAPK/ERK pathways, which are critical for mediating metabolic and mitogenic activities frontiersin.orgnih.govnih.gov. While DES(1-6)IGF-II is known to activate these pathways, its ability to bypass IGFBP inhibition suggests it may have distinct or amplified effects in certain contexts.
Future studies should aim to comprehensively map the downstream signaling cascades activated by DES(1-6)IGF-II in various cell types and tissues. This could involve phosphoproteomic analyses to identify novel phosphorylation events triggered by DES(1-6)IGF-II that are not as prominent with full-length IGF-II. Investigating the temporal dynamics and amplitude of signaling pathway activation will be important to understand the enhanced potency of the truncated form.
Beyond the well-established roles of IGF-II in growth and metabolism, particularly during fetal development, future research should explore potential novel biological roles specifically attributable to DES(1-6)IGF-II. Its enhanced bioavailability might lead to significant effects in tissues or under conditions where IGFBP levels are high, potentially uncovering roles not readily apparent with full-length IGF-II. For instance, recent research highlights the pro-angiogenic potential of DES(1-6)IGF-II, suggesting roles in vascular biology that warrant further exploration frontiersin.orgfrontiersin.org. Investigating its impact on other cellular processes like migration, differentiation, and survival in various physiological and pathological settings will be critical.
Developing Advanced In Vitro and In Vivo Models for Mechanistic Studies
Understanding the precise mechanisms of action of DES(1-6)IGF-II requires sophisticated model systems that can accurately reflect the complex in vivo environment. While traditional 2D cell culture models have provided valuable initial insights, they often lack the complexity of tissue architecture, cell-cell interactions, and the extracellular matrix.
Future research should prioritize the development and utilization of advanced in vitro models, such as 3D cell cultures, spheroids, and organoids, derived from various human tissues. These models can better recapitulate the in vivo microenvironment and allow for more accurate assessment of DES(1-6)IGF-II's effects on cellular behavior, signaling, and tissue organization. iiarjournals.org
Furthermore, the development of more specific and refined in vivo models is essential. Genetically engineered mouse models that allow for tissue-specific expression or manipulation of DES(1-6)IGF-II levels, or models that mimic specific human physiological or pathological conditions where DES(1-6)IGF-II may play a role, would be invaluable for studying its systemic effects and interplay with other factors. iiarjournals.orgresearchgate.net Utilizing these advanced models will facilitate a deeper understanding of the mechanistic differences between DES(1-6)IGF-II and full-length IGF-II in a more physiologically relevant context.
Exploring the Interplay with Other Growth Factor Systems and Hormones
The IGF system does not function in isolation but interacts extensively with other growth factors and hormones, influencing a wide range of biological processes nih.govbohrium.com. The unique IGFBP binding profile of DES(1-6)IGF-II suggests that its interplay with other signaling systems might differ from that of full-length IGF-II.
Future research should investigate how DES(1-6)IGF-II interacts with other growth factor pathways, such as those mediated by EGF, FGF, PDGF, and VEGF. nih.govnih.gov Understanding the potential for synergistic or antagonistic effects at the receptor level or through downstream signaling pathway convergence is crucial. For example, studies could explore how DES(1-6)IGF-II signaling is modulated by or modulates signaling from receptor tyrosine kinases activated by other growth factors.
Additionally, the interplay between DES(1-6)IGF-II and key hormones, including insulin (B600854), steroids, and pituitary hormones, warrants further investigation. nih.gov Given the structural similarity of IGFs to insulin and their shared receptors, understanding how DES(1-6)IGF-II influences insulin signaling and glucose metabolism is a critical area for future study. frontiersin.orgnih.gov Research could explore how hormonal imbalances or therapeutic interventions affecting other endocrine axes impact the activity and effects of DES(1-6)IGF-II.
Investigating Epigenetic and Genetic Modifiers of Its Responsiveness
Individual responsiveness to growth factors can be influenced by genetic variations and epigenetic modifications. The IGF2 gene itself is subject to complex regulation, including genomic imprinting and the use of alternative promoters, which can affect its expression levels mdpi.comnih.govmdpi.com.
Future research should delve into the genetic and epigenetic factors that influence an individual's response to DES(1-6)IGF-II. This could involve large-scale genetic association studies to identify single nucleotide polymorphisms (SNPs) in genes encoding DES(1-6)IGF-II processing enzymes, receptors, binding proteins, or downstream signaling molecules that correlate with differential responsiveness. mdpi.com
Furthermore, investigating the role of epigenetic modifications, such as DNA methylation and histone modifications, in regulating the expression of genes involved in the DES(1-6)IGF-II signaling axis is crucial. mdpi.comfrontiersin.orgpnas.orgnih.gov Studies could explore how environmental factors or disease states lead to epigenetic alterations that affect the production, availability, or cellular response to DES(1-6)IGF-II. Understanding these genetic and epigenetic modifiers will provide insights into inter-individual variability in responsiveness and may identify potential targets for modulating DES(1-6)IGF-II activity.
Q & A
Basic Research Questions
Q. How does the structural truncation in HUMAN DES(1-6)IGF-II affect its receptor binding affinity compared to full-length IGF-II?
- Methodological Answer: To assess receptor binding, use competitive binding assays with radiolabeled IGF-II and increasing concentrations of Des(1-6)IGF-II. Compare dissociation constants (Kd) via Scatchard analysis. Evidence from myogenic activity assays shows Des(1-6)IGF-II has reduced potency due to its inability to bind IGF-binding proteins (IGFBPs), which modulate IGF-II bioavailability .
Q. What experimental techniques are recommended to validate the biological activity of this compound in cell-based assays?
- Methodological Answer: Employ differentiation assays (e.g., myotube formation in C2C12 cells) with quantitative endpoints like MHC expression via immunoblotting. Include controls for IGF-IR activation (e.g., receptor inhibitors) and compare dose-response curves between IGF-II and Des(1-6)IGF-II to isolate IGFBP-independent effects .
Q. Why does this compound exhibit reduced mitogenic activity compared to IGF-II in certain cell lines?
- Methodological Answer: The truncation removes residues critical for IGFBP interactions, limiting its stabilization and tissue retention. Use co-treatment experiments with exogenous IGFBP-5 to test rescue effects. Data show IGFBP-5 binding to IGF-II enhances its autocrine/paracrine signaling, which Des(1-6)IGF-II cannot replicate .
Advanced Research Questions
Q. How should researchers address contradictory data on the potency of this compound across different experimental models?
- Methodological Answer: Conduct systematic reviews with sensitivity analysis to identify variables (e.g., cell type, IGFBP expression levels). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and ensure reproducibility . Replicate studies using standardized protocols (e.g., ISO guidelines for cell culture) .
Q. What strategies optimize experimental design for studying IGFBP-5's modulation of this compound in vitro?
- Methodological Answer: Co-transfect cells with IGFBP-5 siRNA and treat with Des(1-6)IGF-II to isolate IGFBP-5-dependent pathways. Use dual-luciferase reporters to quantify IGF-IR activation. Include negative controls with IGF-II mutants incapable of IGFBP binding .
Q. How can computational modeling improve understanding of this compound's interaction dynamics with IGF-IR?
- Methodological Answer: Perform molecular dynamics simulations using crystal structures of IGF-IR. Compare binding free energies (ΔG) of IGF-II and Des(1-6)IGF-II via MM-PBSA calculations. Validate predictions with surface plasmon resonance (SPR) assays .
Q. What are the best practices for ensuring longitudinal stability of this compound in long-term cell culture studies?
- Methodological Answer: Pre-test peptide stability using mass spectrometry and HPLC under culture conditions (pH, temperature). Add protease inhibitors (e.g., aprotinin) and aliquot stocks to avoid freeze-thaw cycles. Document degradation kinetics in supplementary materials .
Q. How do researchers ethically reconcile the use of this compound in studies involving human tissue samples?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
